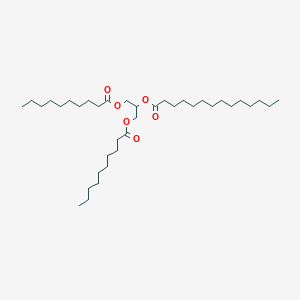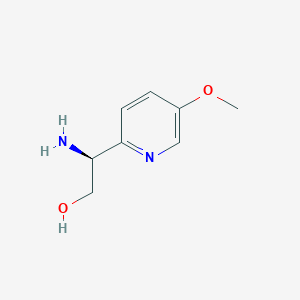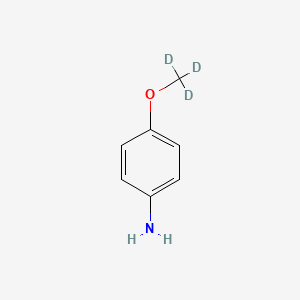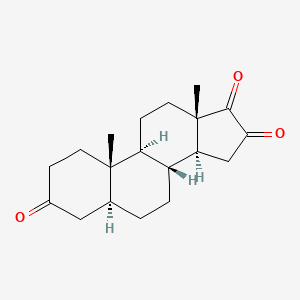![molecular formula C9H24ClNSi B13449417 Ethyl[4-(trimethylsilyl)butyl]amine hydrochloride](/img/structure/B13449417.png)
Ethyl[4-(trimethylsilyl)butyl]amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl[4-(trimethylsilyl)butyl]amine hydrochloride is an organic compound that features a trimethylsilyl group attached to a butyl chain, which is further bonded to an ethylamine group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl[4-(trimethylsilyl)butyl]amine hydrochloride typically involves the reaction of 4-(trimethylsilyl)butylamine with ethyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group attacks the ethyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, organometallic compounds.
Major Products Formed:
Oxidation Products: Oxides or other oxidized derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Compounds with substituted functional groups.
科学研究应用
Ethyl[4-(trimethylsilyl)butyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds. Its unique structure allows for selective reactions, making it valuable in the synthesis of complex molecules.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, for research purposes. Its ability to form stable bonds with biological molecules makes it useful in studying biochemical pathways.
Medicine: this compound is investigated for its potential therapeutic applications, including as a precursor for drug development. Its structural properties may allow for the design of novel pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including the manufacture of polymers and coatings.
作用机制
The mechanism of action of Ethyl[4-(trimethylsilyl)butyl]amine hydrochloride involves its interaction with specific molecular targets. The trimethylsilyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity. The amine group can form hydrogen bonds and ionic interactions with target molecules, facilitating various chemical reactions. The pathways involved in its mechanism of action depend on the specific application and the nature of the target molecules.
相似化合物的比较
Butylamine: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
Trimethylsilyl Ethylamine: Similar structure but with different chain length, affecting its properties and uses.
Ethylamine: A simpler compound without the butyl and trimethylsilyl groups, leading to distinct chemical behavior.
Uniqueness: Ethyl[4-(trimethylsilyl)butyl]amine hydrochloride is unique due to the presence of both the trimethylsilyl group and the ethylamine group. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications. The trimethylsilyl group offers steric protection, while the ethylamine group allows for versatile chemical modifications.
属性
分子式 |
C9H24ClNSi |
|---|---|
分子量 |
209.83 g/mol |
IUPAC 名称 |
N-ethyl-4-trimethylsilylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H23NSi.ClH/c1-5-10-8-6-7-9-11(2,3)4;/h10H,5-9H2,1-4H3;1H |
InChI 键 |
VDOWWXYUACMHTB-UHFFFAOYSA-N |
规范 SMILES |
CCNCCCC[Si](C)(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


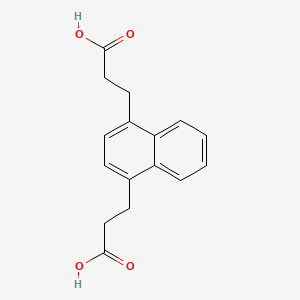
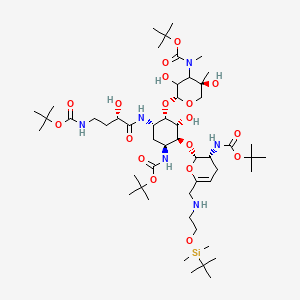

![7-Benzoyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13449381.png)
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B13449384.png)
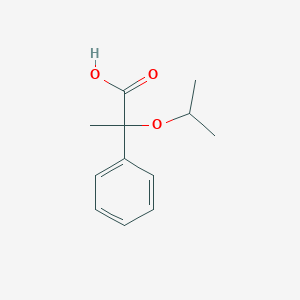
![[(7S,9E,11S,12R,13S,14R,15S,16S,17Z,19E,21E)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,17,19,21,25(32),26,29-decaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B13449389.png)
![8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-9-ol](/img/structure/B13449390.png)
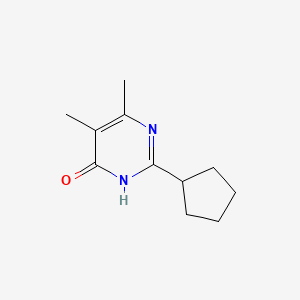
![2-methyl-4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13449398.png)
